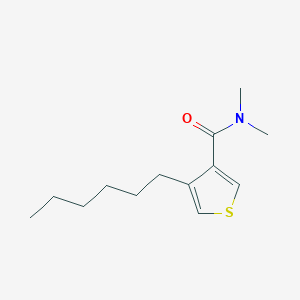
4-Hexyl-N,N-dimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexyl-N,N-dimethylthiophene-3-carboxamide is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a hexyl group attached to the thiophene ring and a carboxamide group with two methyl substituents
Preparation Methods
The synthesis of 4-Hexyl-N,N-dimethylthiophene-3-carboxamide typically involves several steps:
Starting Materials: The synthesis begins with thiophene, which is commercially available or can be synthesized from furan.
Functionalization: The thiophene ring is functionalized by introducing a hexyl group at the 4-position. This can be achieved through a Friedel-Crafts alkylation reaction using hexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxamide Formation: The next step involves the introduction of the carboxamide group. This can be done by reacting the functionalized thiophene with dimethylamine and a suitable carboxylating agent, such as phosgene or its derivatives, under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-Hexyl-N,N-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the thiophene ring are replaced by other substituents. Common reagents include halogens and nitrating agents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hexyl-N,N-dimethylthiophene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hexyl-N,N-dimethylthiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Hexyl-N,N-dimethylthiophene-3-carboxamide can be compared with other thiophene derivatives such as:
4-Hexylresorcinol: Known for its antiseptic and anti-inflammatory properties, it is used in cosmetics and food preservation.
N-allyl-4,5-dimethylthiophene-3-carboxamide: This compound has applications in agriculture as a pesticide and exhibits different environmental and toxicological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
493000-36-5 |
|---|---|
Molecular Formula |
C13H21NOS |
Molecular Weight |
239.38 g/mol |
IUPAC Name |
4-hexyl-N,N-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C13H21NOS/c1-4-5-6-7-8-11-9-16-10-12(11)13(15)14(2)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
ROCNGQVOTQBKMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CSC=C1C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




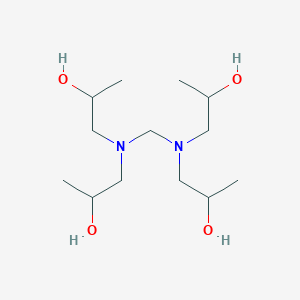
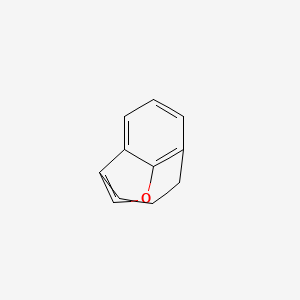
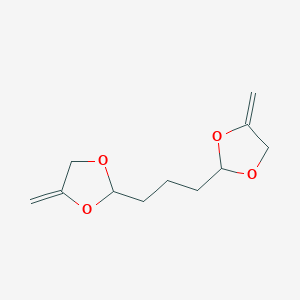
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)


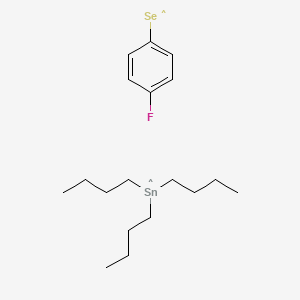
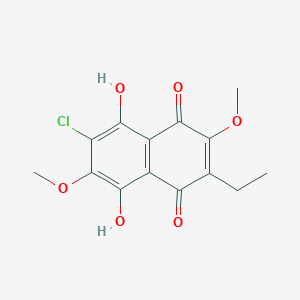
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
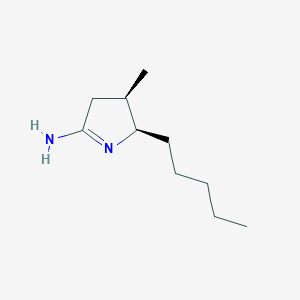
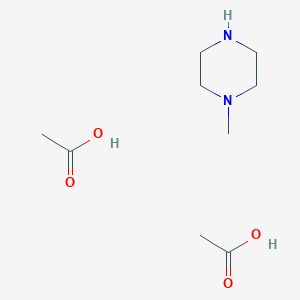
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
